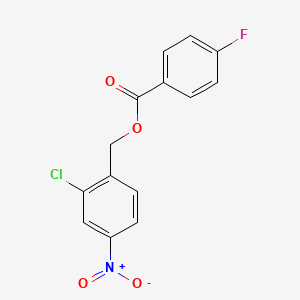

2-chloro-4-nitrobenzyl 4-fluorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-4-nitrophenyl)methyl 4-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClFNO4/c15-13-7-12(17(19)20)6-3-10(13)8-21-14(18)9-1-4-11(16)5-2-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIQQOCFZJFULC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCC2=C(C=C(C=C2)[N+](=O)[O-])Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-chloro-4-nitrobenzyl 4-fluorobenzoate

This guide provides a comprehensive overview of the synthesis and detailed characterization of 2-chloro-4-nitrobenzyl 4-fluorobenzoate, a compound of interest for researchers and professionals in drug development and organic synthesis. The methodologies presented herein are grounded in established chemical principles, ensuring both accuracy and reproducibility.

Introduction: Significance and Rationale

This compound is an aromatic ester containing several key functional groups: a chlorinated and nitrated benzyl moiety and a fluorinated benzoate group. This combination of functionalities makes it a valuable scaffold in medicinal chemistry and a subject of interest for studying structure-activity relationships. The electron-withdrawing nature of the nitro and chloro groups on the benzyl ring, coupled with the fluorine atom on the benzoate ring, significantly influences the molecule's electronic properties and potential biological activity.

The synthesis of this target molecule involves a standard esterification reaction, a fundamental transformation in organic chemistry. The choice of starting materials, 2-chloro-4-nitrobenzyl alcohol and 4-fluorobenzoyl chloride, is dictated by the desired final structure. The characterization of the synthesized compound is crucial to confirm its identity, purity, and structural integrity. This guide will detail the necessary spectroscopic and analytical techniques to achieve this.

Synthetic Pathway: Esterification

The synthesis of this compound is achieved through the esterification of 2-chloro-4-nitrobenzyl alcohol with 4-fluorobenzoyl chloride. This reaction is a nucleophilic acyl substitution where the hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride.

Reaction Mechanism and Causality of Reagent Selection

The reaction proceeds via the addition of the alcohol to the carbonyl group of the acyl chloride, followed by the elimination of a chloride ion. A base, typically a tertiary amine like triethylamine, is crucial for this reaction.[1][2][3] Its primary role is to act as a proton scavenger, neutralizing the hydrochloric acid (HCl) byproduct that is formed.[1][2][4] This prevents the protonation of the alcohol, which would render it non-nucleophilic, and also prevents potential acid-catalyzed side reactions. Triethylamine is an ideal choice due to its strong basicity (pKa of its conjugate acid is ~10.75), volatility, and good solubility in common organic solvents.[4]

Dichloromethane (DCM) is often selected as the solvent for this type of reaction due to its inertness, ability to dissolve both reactants, and its relatively low boiling point, which facilitates easy removal during the work-up procedure.

Reaction Scheme

Caption: Esterification of 2-chloro-4-nitrobenzyl alcohol.

Detailed Experimental Protocol

Materials:

-

2-chloro-4-nitrobenzyl alcohol (C₇H₆ClNO₃)

-

4-fluorobenzoyl chloride (C₇H₄ClFO)[5]

-

Triethylamine (N(CH₂CH₃)₃)[1]

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or a mixture of ethyl acetate and hexanes for recrystallization

Safety Precautions:

-

2-chloro-4-nitrobenzyl alcohol: Causes skin and serious eye irritation. May cause respiratory irritation. Toxic to aquatic life with long-lasting effects.[6][7]

-

4-fluorobenzoyl chloride: Combustible liquid. Causes severe skin burns and eye damage.[5][8][9][10] Reacts violently with water.[10]

-

Triethylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

-

Dichloromethane: Can cause skin and eye irritation. May be carcinogenic.

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-chloro-4-nitrobenzyl alcohol (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.

-

Addition of Acyl Chloride: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of 4-fluorobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted 4-fluorobenzoyl chloride and acidic byproducts), deionized water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Dissolve the crude solid in a minimum amount of hot ethanol or a hot mixture of ethyl acetate and hexanes.[13][14]

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Experimental Workflow

Caption: Workflow for the synthesis of the target compound.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized product. The following techniques are recommended:

Melting Point

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting point range suggests a pure compound. The expected melting point for this compound would need to be determined experimentally.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| C=O (Ester) | ~1720-1740 | Strong, sharp |

| C-O (Ester) | ~1250-1300 and 1000-1150 | Strong |

| C-NO₂ (Nitro) | ~1520-1560 (asymmetric) and 1340-1380 (symmetric) | Strong |

| C-Cl (Chloro) | ~600-800 | Medium to weak |

| C-F (Fluoro) | ~1000-1400 | Strong |

| Aromatic C-H | ~3000-3100 | Medium to weak |

Note: The presence of a strong carbonyl absorption around 1720-1740 cm⁻¹ and the disappearance of the broad O-H stretch from the starting alcohol (around 3200-3600 cm⁻¹) are key indicators of a successful esterification.[15][16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on both rings and the benzylic protons. The chemical shifts (δ) and coupling constants (J) will be influenced by the electron-withdrawing and electron-donating groups on the aromatic rings.

¹³C NMR: The carbon NMR spectrum will show signals for all the unique carbon atoms in the molecule, including the carbonyl carbon of the ester group (typically around 165 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity ratio of approximately 3:1.[18][19] The fragmentation pattern will likely involve cleavage at the ester linkage and loss of the nitro group.[20][21][22]

Data Summary

| Technique | Expected Result |

| Melting Point | Sharp, defined range (to be determined experimentally) |

| IR (cm⁻¹) | ~1730 (C=O), ~1540 & ~1360 (NO₂), ~1270 & ~1100 (C-O) |

| ¹H NMR (δ, ppm) | Aromatic protons (~7.0-8.5), Benzylic protons (CH₂) (~5.5) |

| ¹³C NMR (δ, ppm) | Carbonyl carbon (~165), Aromatic carbons (~120-150) |

| MS (m/z) | Molecular ion peak (M⁺) and a characteristic M+2 peak. |

Conclusion

This guide has outlined a reliable and well-established procedure for the synthesis of this compound. By following the detailed experimental protocol and employing the specified characterization techniques, researchers can confidently synthesize and validate this compound for further investigation in their respective fields. The principles of chemical reactivity and the rationale behind the selection of reagents and conditions have been explained to provide a deeper understanding of the synthetic process.

References

- Vertex AI Search. (n.d.). TRIETHYLAMINE.

- Fisher Scientific. (2015, October 22). SAFETY DATA SHEET - 4-Fluorobenzoyl chloride.

- Dunn, G. E., & McDonald, R. S. (1969). Infrared spectra of aqueous sodium benzoates and salicylates in the carboxyl-stretching region. Canadian Journal of Chemistry, 47(24), 4577–4588.

- National Center for Biotechnology Information. (n.d.). 4-Fluorobenzoyl chloride. PubChem.

- Wikipedia. (n.d.). Triethylamine.

- Brainly.com. (2022, December 6). Provide the IR spectrum analysis for methyl benzoate.

- ChemicalBook. (2026, January 17). 4-Fluorobenzoyl chloride - Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 4-Fluorobenzoyl chloride 98 403-43-0.

- Haz-Map. (n.d.). 4-Fluorobenzoyl chloride - Hazardous Agents.

- National Center for Biotechnology Information. (n.d.). 2-Chloro-4-nitrobenzyl alcohol. PubChem.

- ChemicalBook. (n.d.). Triethylamine | 121-44-8.

- Google Patents. (n.d.). A single pot process for the preparation of 2 chloro 4 fluoro 5 nitrobenzoate derivatives.

- Ataman Kimya. (n.d.). TRIETHYLAMINE (CAS 121-44-8).

- WIPO Patentscope. (n.d.). WO/2024/047648 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID.

- Chemical Label. (n.d.). 2-chloro-4-nitrobenzyl alcohol.

- BenchChem. (2025, July 31). Triethylamine: Significance and symbolism.

- Sorensen-Unruh, C. (2017, July 25). Using an IR Spectrometer: Solid Benzoic Acid. YouTube.

- Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

- WIPO Patentscope. (n.d.). WO/2022/201155 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID.

- ChemicalBook. (n.d.). Sodium benzoate(532-32-1) IR Spectrum.

- ResearchGate. (n.d.). IR spectrum for ethyl benzoate.

- University of California, Irvine. (n.d.). Recrystallization and Crystallization.

- Fisher Scientific. (2010, November 16). SAFETY DATA SHEET - 4-Nitrobenzyl alcohol.

- Homi Bhabha Centre for Science Education. (n.d.). Recrystallization.

- ChemicalBook. (n.d.). 2-Fluoro-4-nitrobenzoic acid synthesis.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Phenol, 2-chloro-4-nitro-.

- ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals.

- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.

- Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET.

- YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.

- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.

- National Center for Biotechnology Information. (n.d.). 2-Chloro-4-fluoro-5-nitrobenzoic Acid. PubChem.

- Lin, S.-T., Lee, C.-J., Chen, L.-C., & Huang, K.-F. (2004). Mass spectra of nitro-beta,beta-dihalostyrenes. Rapid Communications in Mass Spectrometry, 18(9), 935–938.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- ChemicalBook. (n.d.). 2-CHLORO-4-NITROBENZOYL CHLORIDE(7073-36-1) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Chloro-4-nitrobenzoic acid(99-60-5) 13C NMR spectrum.

- ChemicalBook. (n.d.). 2-Chloro-4-fluorobenzoic acid(2252-51-9) 1H NMR spectrum.

- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.

- Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 41(4), 486-498.

- ResearchGate. (n.d.). The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid.

- ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.

- ChemicalBook. (n.d.). 4-Chloro-2-nitrobenzoic acid(6280-88-2) 1H NMR spectrum.

- National Institute of Standards and Technology. (n.d.). 2-Chloro-4-fluorobenzoic acid. NIST WebBook.

- ResearchGate. (2025, August 7). Chlorobenzyl Alcohols from Chlorobenzyl Chlorides via Corresponding Benzoate Esters: Process Development Aspects.

- BenchChem. (n.d.). Application Notes and Protocols for the Esterification of Chiral Alcohols with 4-Bromobenzoyl Chloride.

Sources

- 1. Triethylamine - Wikipedia [en.wikipedia.org]

- 2. Triethylamine | 121-44-8 [chemicalbook.com]

- 3. wisdomlib.org [wisdomlib.org]

- 4. atamankimya.com [atamankimya.com]

- 5. 4-Fluorobenzoyl chloride | C7H4ClFO | CID 67879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-4-nitrobenzyl alcohol | C7H6ClNO3 | CID 104147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemical-label.com [chemical-label.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 4-Fluorobenzoyl chloride - Hazardous Agents | Haz-Map [haz-map.com]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 13. Tips & Tricks [chem.rochester.edu]

- 14. youtube.com [youtube.com]

- 15. brainly.com [brainly.com]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Mass spectra of nitro-beta,beta-dihalostyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicity Screening Strategy: 2-Chloro-4-Nitrobenzyl 4-Fluorobenzoate

Content Type: Technical Protocol & Risk Assessment Guide Subject: 2-Chloro-4-Nitrobenzyl 4-Fluorobenzoate (CNFB) Audience: Medicinal Chemists, Toxicologists, and Lead Optimization Scientists

Executive Summary & Compound Analysis

This compound (CNFB) represents a classic "soft drug" scaffold—an ester-linked conjugate of a halogenated benzyl alcohol and a fluorinated benzoic acid. While likely designed for antimicrobial or antineoplastic activity, its structural alerts necessitate a specific, non-standard screening approach.

Structural Alerts & Toxicology Implications

| Structural Moiety | Potential Toxicity Concern | Screening Priority |

| Nitro Group (-NO₂) | Genotoxicity: Metabolic reduction to hydroxylamines/amines can form DNA adducts. Assay Interference: Strong absorbance (yellow) interferes with colorimetric assays (MTT). | CRITICAL |

| Benzyl Ester | Metabolic Instability: Rapid hydrolysis by carboxylesterases (CES1/CES2) in plasma/liver. | HIGH |

| Organohalogens (Cl, F) | Hepatotoxicity: Potential for lipid peroxidation or glutathione depletion upon metabolic activation. | MEDIUM |

In Silico Profiling (Phase I)

Before wet-lab synthesis or testing, run Quantitative Structure-Activity Relationship (QSAR) models to predict mutagenicity. This aligns with ICH M7 guidelines for mutagenic impurities.

-

Recommended Software: OECD QSAR Toolbox, Toxtree (Cramer Rules), or Derek Nexus.

-

Specific Endpoint: Focus on the nitroaromatic structural alert. Most models will flag this as a "Class 3" (High Concern) for mutagenicity requiring S9 metabolic activation.

Physicochemical Characterization & Formulation

You cannot screen what you cannot dissolve. Nitrobenzyl esters are often lipophilic and poorly soluble in aqueous media.

Protocol: Solubility Limit Determination

-

Stock Preparation: Dissolve CNFB in 100% DMSO to 100 mM.

-

Note: If precipitation occurs, sonicate at 37°C for 5 mins.

-

-

Step-Down Dilution: Dilute stock 1:100 into PBS (pH 7.4) to reach 1 mM (1% DMSO).

-

Turbidimetric Assessment: Measure Absorbance at 620 nm.

-

Acceptance Criteria:

(relative to blank). -

Failure Mode: If cloudy, reduce concentration to 100 µM or 10 µM until soluble.

-

Constraint: Final DMSO concentration in cell assays must be ≤ 0.5% (v/v) to avoid solvent toxicity.

-

In Vitro Cytotoxicity (Phase II)

WARNING: Methodological Trap. Standard MTT or MTS assays rely on colorimetric readouts (purple formazan at 570 nm). CNFB is likely a yellow compound (due to the nitro group). It may absorb light at similar wavelengths or chemically reduce tetrazolium salts without cellular enzymes, leading to false negatives (appearing non-toxic).

Validated Protocol: Luminescent ATP Assay (CellTiter-Glo®)

This method is independent of compound color and measures ATP as a direct proxy for metabolic activity.

Materials:

-

Cell Lines: HepG2 (Liver model), HEK293 (Kidney model).

-

Reagent: CellTiter-Glo (Promega) or equivalent luciferase-based ATP kit.

Workflow:

-

Seeding: Plate 5,000 cells/well in opaque white 96-well plates. Incubate 24h.

-

Dosing: Treat with CNFB (0.1 µM – 100 µM) in triplicate.

-

Controls:

-

Negative: 0.5% DMSO.

-

Positive: 10 µM Doxorubicin or 1% Triton X-100.

-

-

-

Incubation: 24h and 48h at 37°C, 5% CO₂.

-

Readout: Add equal volume of CellTiter-Glo reagent. Shake 2 mins. Incubate 10 mins (dark).

-

Detection: Measure Total Luminescence (RLU).

Data Analysis:

-

Threshold:

indicates high cytotoxicity.

Genotoxicity Screening (Phase III - Critical)

Because of the nitro group, the Ames Test (OECD 471) is mandatory. Nitro compounds often require specific reductive metabolism to become mutagenic.[1]

Protocol: Bacterial Reverse Mutation Assay (Ames)

Strains:

-

S. typhimurium TA98 (detects frameshifts).

-

S. typhimurium TA100 (detects base-pair substitutions).

-

S. typhimurium TA98NR (Nitroreductase-deficient) – Optional but recommended to confirm nitro-group mechanism.

Metabolic Activation:

-

Perform With (+S9) and Without (-S9) rat liver extract.

-

Mechanistic Insight: Nitroaromatics are often direct-acting mutagens in bacteria (due to bacterial nitroreductases) but may show different profiles with mammalian S9.

Criteria for Positive Result:

-

Dose-dependent increase in revertant colonies.

- -fold increase over solvent control.

Metabolic Stability Pathway

The toxicity of CNFB is likely driven by its hydrolysis products.

Hydrolysis Reaction

-

Metabolite A (Alcohol): High tox potential. Can oxidize to the aldehyde (highly reactive).

-

Metabolite B (Acid): Generally lower tox; excreted as glycine conjugate (hippuric acid derivative).

Visualization: Screening Workflow & Metabolism

Figure 1: Integrated screening workflow for this compound, highlighting the critical split between cytotoxicity and genotoxicity due to the nitro-moiety.

Data Summary Template

Organize your findings in the following format for decision-making.

| Assay | Endpoint | Threshold for "Go" | Risk Level |

| Solubility | Max soluble conc. in PBS | High if insoluble | |

| Cytotoxicity | High if | ||

| Ames Test | Revertant Colonies | Stop if Positive | |

| Hemolysis | % Lysis at | Medium |

References

-

OECD Guideline 471 . (2020). Bacterial Reverse Mutation Test. Organisation for Economic Co-operation and Development.[1] Link

-

ICH M7(R1) . (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

-

Riss, T. L., et al. (2016). Cell Viability Assays: MTT vs. Luminescence. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

-

Eastfine Chemicals . (2026). Strategic Industrial Profile of 2-Chloro-4-fluorobenzoic acid. (Provides data on the acid metabolite). Link

-

National Toxicology Program (NTP) . Toxicity Studies of Chloronitrobenzenes. (Reference for nitroaromatic toxicity class). Link

Sources

Methodological & Application

Application Notes & Protocols for the Purification of 2-Chloro-4-nitrobenzyl 4-fluorobenzoate

Introduction

2-Chloro-4-nitrobenzyl 4-fluorobenzoate is a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. The precise arrangement of its electron-withdrawing (nitro, chloro, fluoro) and ester functionalities imparts a unique electronic and steric profile, making it a valuable synthon. However, the synthetic routes to such molecules often yield a crude product contaminated with starting materials, reagents, and side-products. Therefore, robust purification is paramount to ensure the integrity of downstream applications and to obtain reliable analytical data.

This comprehensive guide provides detailed protocols for the purification of this compound, targeting researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established principles of organic chemistry and are designed to be adaptable to various scales of operation. We will explore recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC) as primary purification techniques.

Anticipated Physicochemical Properties

-

Polarity: The presence of a nitro group and an ester functionality suggests that the molecule is moderately polar. The chloro and fluoro substituents also contribute to the overall polarity.

-

Solubility: Based on the "like dissolves like" principle, the compound is expected to have limited solubility in non-polar solvents like hexanes and good solubility in moderately polar to polar organic solvents such as dichloromethane, ethyl acetate, and acetone.[1] Alcoholic solvents are often a good starting point for nitroaryl compounds.[1][2]

-

Crystallinity: The rigid aromatic structure and polar functional groups suggest that this compound is likely a solid at room temperature with a good propensity for crystallization.

-

UV Absorbance: The presence of aromatic rings and the nitro group will result in strong UV absorbance, which is advantageous for detection during chromatographic purification.

Potential Impurities

The purification strategy should be designed to remove likely impurities from the synthesis, which may include:

-

Starting Materials: Unreacted 2-chloro-4-nitrobenzyl alcohol and 4-fluorobenzoyl chloride (or 4-fluorobenzoic acid).

-

Coupling Reagents and Byproducts: Such as dicyclohexylcarbodiimide (DCC) and dicyclohexylurea (DCU) if DCC coupling is used.

-

Side-Products: Isomeric byproducts or products of side reactions. The nitration of chloro-fluorinated benzoic acids can lead to the formation of isomers.[3][4][5]

-

Residual Solvents: Solvents used in the reaction and workup.

Purification Strategy Workflow

The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A typical workflow is presented below.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 5. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-4-nitrobenzyl 4-fluorobenzoate

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of 2-chloro-4-nitrobenzyl 4-fluorobenzoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this specific esterification. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can achieve reliable and high-yield results.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each answer provides a scientific rationale and actionable steps for resolution.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A1: Low yield in this esterification, particularly when using the highly efficient method of reacting 2-chloro-4-nitrobenzyl alcohol with 4-fluorobenzoyl chloride, typically points to one of several critical factors: reagent quality, presence of moisture, or suboptimal reaction conditions.

-

Reagent Integrity: The primary suspect is the 4-fluorobenzoyl chloride. Acid chlorides are highly susceptible to hydrolysis. If exposed to atmospheric moisture, it will revert to 4-fluorobenzoic acid, which is substantially less reactive under these conditions and will not participate in the reaction, thus lowering your theoretical yield.

-

Actionable Advice: Always use freshly opened or properly stored 4-fluorobenzoyl chloride. If the quality is uncertain, it can be freshly prepared from 4-fluorobenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride.[1] Ensure your 2-chloro-4-nitrobenzyl alcohol is pure and, critically, anhydrous.

-

-

Moisture Contamination: Water is the enemy of this reaction. It will consume your acid chloride and can also affect the performance of your base and solvent.

-

Actionable Advice: Dry all glassware in an oven (e.g., at 120°C) for several hours and cool under a stream of inert gas (nitrogen or argon) or in a desiccator. Use anhydrous solvents. Techniques like refluxing the solvent over a suitable drying agent (e.g., CaH₂) and distilling prior to use are best practices.

-

-

Base Selection and Stoichiometry: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is required to scavenge the HCl generated during the reaction. The HCl can otherwise protonate the starting alcohol, deactivating it as a nucleophile.

-

Actionable Advice: Use at least 1.1 to 1.5 equivalents of a dry, tertiary amine base. An insufficient amount of base will allow the reaction medium to become acidic, halting the esterification.

-

-

Reaction Temperature: While the reaction is often exothermic and proceeds well at room temperature, gentle heating can sometimes be required to drive it to completion, especially if steric hindrance is a factor.

-

Actionable Advice: Monitor the reaction by Thin Layer Chromatography (TLC). If you see starting materials remaining after 2-3 hours at room temperature, consider gently heating the reaction to 40-50°C.

-

Q2: I'm observing significant unreacted 2-chloro-4-nitrobenzyl alcohol in my TLC/HPLC analysis. How can I drive the reaction to completion?

A2: This indicates an incomplete reaction. Assuming reagent quality is high, this issue points towards kinetics and equilibrium.

-

Stoichiometry of the Acylating Agent: While a 1:1 molar ratio is theoretically sufficient, using a slight excess of the more easily removable reagent can push the reaction forward.

-

Actionable Advice: Use a slight excess (1.1 to 1.2 equivalents) of 4-fluorobenzoyl chloride. This helps ensure all of the more valuable benzyl alcohol is consumed. The unreacted acid chloride can be easily quenched and removed during the aqueous workup.

-

-

Catalyst Addition: While not strictly necessary for a high-reactivity acid chloride, the addition of a catalytic amount of a nucleophilic catalyst can dramatically increase the reaction rate.

-

Actionable Advice: Add a catalytic amount (0.05 to 0.1 equivalents) of 4-dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic acylation catalyst that works by forming a highly reactive acylpyridinium intermediate with the acid chloride, which is then rapidly attacked by the alcohol.

-

-

Reaction Time and Temperature: As mentioned in A1, time and temperature are key. Some reactions are simply slower than expected.

-

Actionable Advice: Allow the reaction to stir for a longer period (e.g., 12-24 hours) at room temperature before concluding it is stalled. If extending the time is not effective, then gradually increase the temperature. Monitor progress every few hours by TLC.[2]

-

Q3: My crude product is contaminated with 4-fluorobenzoic acid. What is the cause and how can I remove it?

A3: The presence of 4-fluorobenzoic acid is almost certainly due to the hydrolysis of 4-fluorobenzoyl chloride, either from a poor-quality starting material or from moisture ingress during the reaction setup. Its removal is straightforward due to its acidic nature.

-

Cause: Hydrolysis of the acylating agent.

-

Removal during Workup: The acidic nature of the carboxylic acid allows for its simple removal with a basic wash.

-

Actionable Advice: During the aqueous workup, after quenching the reaction, perform an extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The 4-fluorobenzoic acid will be deprotonated to form sodium 4-fluorobenzoate, which is highly soluble in the aqueous layer and will be partitioned out of the organic phase. A typical procedure involves washing with NaHCO₃ solution two to three times.[3]

-

Q4: I am having difficulty purifying the final ester product. What are the recommended methods?

A4: this compound is expected to be a crystalline solid. Therefore, recrystallization is the preferred method for achieving high purity. If that fails, column chromatography is a reliable alternative.

-

Recrystallization: The key is finding a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room or cooler temperatures.

-

Actionable Advice: Begin by testing solubility in common laboratory solvents. Good starting points for a molecule of this polarity include ethanol, isopropanol, ethyl acetate, or a mixture like ethyl acetate/hexanes or toluene/hexanes. Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

-

-

Silica Gel Chromatography: If recrystallization does not remove a persistent impurity, chromatography is necessary.

-

Actionable Advice: The polarity of the product suggests that a mobile phase of intermediate polarity will be effective. Start with a solvent system like 20-30% ethyl acetate in hexanes. Use TLC to determine the optimal solvent system that gives good separation (Rf value of the product around 0.3-0.4).

-

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low product yield, a common issue in synthesis.

Caption: Troubleshooting workflow for low product yield.

Optimized Experimental Protocol

This protocol details the synthesis via the acid chloride method, incorporating best practices for achieving high yield and purity.

Reactants:

-

2-chloro-4-nitrobenzyl alcohol (1.0 eq)

-

4-fluorobenzoyl chloride (1.2 eq)

-

Triethylamine (TEA) (1.5 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Setup: Add 2-chloro-4-nitrobenzyl alcohol (1.0 eq) and DMAP (0.1 eq) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Add anhydrous DCM via syringe to dissolve the solids (concentration approx. 0.2-0.5 M).

-

Cooling: Cool the flask to 0°C using an ice-water bath.

-

Base Addition: Add triethylamine (1.5 eq) dropwise to the stirring solution.

-

Acyl Chloride Addition: Add 4-fluorobenzoyl chloride (1.2 eq) dropwise via syringe over 10-15 minutes. A precipitate (triethylammonium chloride) may form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion by TLC (e.g., using 30% Ethyl Acetate/Hexanes). The starting alcohol spot should disappear.

-

Quenching: Once complete, cool the mixture back to 0°C and slowly add distilled water to quench any unreacted 4-fluorobenzoyl chloride.

-

Workup: Transfer the mixture to a separatory funnel. Dilute with more DCM. Wash the organic layer sequentially with:

-

1 M HCl (to remove TEA and DMAP)

-

Saturated NaHCO₃ solution (to remove any 4-fluorobenzoic acid)

-

Brine (saturated NaCl solution)

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the resulting crude solid from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield pure this compound.

Data Summary: Influence of Key Parameters on Reaction Outcome

The following table summarizes the expected impact of varying key reaction parameters on the synthesis. This is a generalized guide based on established principles of esterification.[4][5]

| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome & Rationale |

| Base | Pyridine (1.0 eq) | Triethylamine (1.5 eq) | Higher Yield. TEA is a stronger, non-nucleophilic base, more effective at scavenging HCl. Using >1 eq ensures the reaction medium remains basic. |

| Catalyst | None | DMAP (0.1 eq) | Faster Rate, Higher Yield. DMAP forms a highly reactive acylpyridinium intermediate, accelerating the rate-limiting nucleophilic attack by the alcohol. |

| Solvent | Anhydrous THF | Anhydrous DCM | Higher Purity. DCM is less hygroscopic and generally a better solvent for this reaction type, minimizing side reactions. |

| Temperature | 70°C (Reflux) | 0°C to Room Temp | Higher Purity. High temperatures are unnecessary for this reactive pairing and can lead to side reactions and decomposition, darkening the product. |

| Acyl Chloride | 1.0 eq | 1.2 eq | Higher Conversion. A slight excess of the acid chloride drives the reaction to completion, ensuring full consumption of the benzyl alcohol. |

References

- Google Patents.The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

-

Organic Syntheses. p-NITROBENZOYL CHLORIDE.[Link]

-

OperaChem. Fischer Esterification-Typical Procedures.[Link]

-

Organic Chemistry Portal. Acid to Ester - Common Conditions.[Link]

-

ResearchGate. (PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.[Link]

-

PMC (PubMed Central). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.[Link]

Sources

- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. researchgate.net [researchgate.net]

- 5. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]

troubleshooting purification of 2-chloro-4-nitrobenzyl 4-fluorobenzoate by chromatography

Case ID: PUR-CNBF-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Target Molecule: 2-chloro-4-nitrobenzyl 4-fluorobenzoate Chemotype: Electron-deficient Benzoate Ester

Introduction: The Specialist's View

Welcome to the technical support center. You are likely synthesizing this compound as an intermediate for pharmaceutical or agrochemical applications (e.g., similar to Saflufenacil precursors).

The Core Challenge: This molecule presents a "deceptive" purification profile.[1]

-

The Trap: It is a benzoate ester with electron-withdrawing groups (Nitro, Fluoro, Chloro) on both rings. This makes the molecule crystalline and relatively stable, but it also makes it prone to "streaking" on silica due to its slight acidity and potential for

- -

The Impurities: You are likely trying to separate the product from:

-

2-Chloro-4-nitrobenzyl alcohol: (Starting material, Polar, H-bond donor).

-

4-Fluorobenzoic acid: (Hydrolysis byproduct, Very Polar, Acidic).

-

Regioisomers: (e.g., 2-chloro-5-nitro isomers formed during nitration steps).

-

The following guide is structured to troubleshoot these specific separation issues.

Phase 1: Pre-Purification Diagnostics (TLC)

"My spots are co-eluting or streaking."

Before running the column, you must optimize the separation on Thin Layer Chromatography (TLC). The standard Hexane/Ethyl Acetate system often fails to separate nitro-regioisomers.

Diagnostic Protocol

| Parameter | Standard Condition | Expert Adjustment (Try this) | Why? |

| Solvent System | Hexane / EtOAc (8:2) | Toluene / EtOAc (9:1) | |

| Staining | UV (254 nm) | UV + PMA Dip | The benzoate chromophore is UV active. Phosphomolybdic Acid (PMA) helps visualize the alcohol impurity which might have weak UV absorbance compared to the nitro product. |

| Sample Loading | Dissolved in EtOAc | Dissolved in DCM | EtOAc is a strong solvent; if your spot is large on TLC, the solvent is carrying it. DCM evaporates faster, keeping the spot tight. |

Decision Logic: The "Acid Test"

Perform a 2D-TLC to check for stability on silica.[2]

-

Spot the crude mixture in the corner of a square TLC plate.

-

Run the plate in your chosen solvent.[3]

-

Dry the plate, rotate it 90°, and run it again in the same solvent.

-

Result: All spots should lie on a diagonal line.

-

Trouble: If new spots appear off-diagonal, your compound is decomposing on the silica (likely hydrolysis of the ester). See Phase 2, Q2.

Phase 2: Flash Chromatography Troubleshooting

Q1: The product precipitates on the column or at the inlet.

Cause: This ester is highly crystalline and likely has poor solubility in non-polar mobile phases (like Hexane) used at the start of a gradient. Solution: Switch to Dry Loading (Solid Load) . Liquid loading with DCM often leads to precipitation when the DCM hits the Hexane mobile phase, causing band broadening and poor separation.

Protocol: Silica Dry Load [3]

-

Dissolve crude mixture in minimal Dichloromethane (DCM) or Acetone.

-

Add silica gel (ratio: 1g crude to 2g silica).

-

Evaporate solvent on a rotary evaporator until you have a free-flowing powder.

-

Critical Step: If the powder is sticky, add more silica and re-evaporate.

-

Load this powder on top of your pre-packed column as a flat bed.

Q2: I see "ghost peaks" or poor yield (Hydrolysis).

Cause: Silica gel is naturally acidic (

-

The Fix: Add 1% Triethylamine (TEA) to your solvent system during column equilibration.

-

Note: You do not need TEA in the running solvent, just the equilibration step is usually sufficient to neutralize the active acidic sites.

Q3: I cannot separate the Regioisomers.

Cause: If your synthesis involved nitration, you likely have the 2-chloro-5-nitro isomer. These have identical polarity to your 4-nitro product in standard solvents. Solution: Leverage the "Dipole Selectivity" of the solvent.[4]

Recommended Gradient:

-

Solvent A: Toluene (or DCM)[1]

-

Solvent B: Acetonitrile (ACN) or EtOAc[1]

-

Mechanism:[5][6][7] Toluene interacts with the nitro group. The 4-nitro and 5-nitro isomers have different steric accessibility to the aromatic ring, causing different retention times in aromatic solvents.

Phase 3: Visualization of the Workflow

The following diagram illustrates the decision-making process for purifying this specific chemotype.

Caption: Logic flow for selecting solvent systems and loading techniques based on TLC behavior and solubility.

Phase 4: The "Plan B" (Crystallization)

Expert Insight: For benzyl benzoates with high melting points, chromatography is often the least efficient method. If your purity is >85% by crude NMR, skip the column.

Crystallization Protocol: This molecule has a "Grease/Polar" split.[1] It has lipophilic halogens but a polar nitro/ester core.

| Solvent System | Procedure | Suitability |

| Ethanol / Water | Dissolve in hot EtOH. Add hot water until cloudy. Cool slowly. | Best for: Removing starting alcohol and inorganic salts. |

| Heptane / EtOAc | Dissolve in minimal hot EtOAc. Add hot Heptane. | Best for: Removing non-polar byproducts (dimers). |

| Acetic Acid | Dissolve in hot acetic acid, cool to RT. | Best for: Large scale (Process Chemistry standard). |

References

-

Still, W. C.; Kahn, M.; Mitra, A. (1978). Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution. Journal of Organic Chemistry. Link

-

Armarego, W. L. F.; Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for crystallization solvent selection). Link

-

Reich, H. J. (University of Wisconsin). Common Solvents and their Properties for Chromatography. Link

-

Sorbtech Application Notes. Flash Chromatography Solvent Systems and Troubleshooting. Link

Sources

- 1. reddit.com [reddit.com]

- 2. reddit.com [reddit.com]

- 3. sorbtech.com [sorbtech.com]

- 4. m.youtube.com [m.youtube.com]

- 5. US6491795B2 - Process for recovering benzyl benzoate - Google Patents [patents.google.com]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google Patents [patents.google.com]

preventing byproduct formation in 2-chloro-4-nitrobenzyl 4-fluorobenzoate synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-chloro-4-nitrobenzyl 4-fluorobenzoate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during your experimental work. Our goal is to equip you with the knowledge to not only identify and solve common issues but also to understand the underlying chemical principles to proactively prevent byproduct formation and optimize your reaction outcomes.

I. Understanding the Core Reaction: Esterification

The synthesis of this compound is an esterification reaction, a fundamental transformation in organic chemistry. This process involves the formation of an ester from a carboxylic acid (4-fluorobenzoic acid) and an alcohol (2-chloro-4-nitrobenzyl alcohol). While several methods can achieve this, each comes with its own set of potential challenges and side reactions. This guide will focus on one of the most common and effective methods: carbodiimide-mediated esterification , often referred to as the Steglich esterification.[1][2]

Core Reaction Pathway

Caption: General overview of the Steglich esterification reaction.

II. Troubleshooting Guide & FAQs

This section addresses specific problems you might encounter during the synthesis. Each question is followed by a detailed explanation and actionable advice.

Q1: My reaction is sluggish or incomplete, resulting in low yield. What are the likely causes and how can I fix it?

A1: Several factors can contribute to an incomplete reaction. Let's break them down:

-

Insufficient Activation of the Carboxylic Acid: The core of the Steglich esterification is the activation of the carboxylic acid by the carbodiimide (e.g., DCC or EDC) to form a highly reactive O-acylisourea intermediate.[1][2] If this activation is inefficient, the reaction will not proceed effectively.

-

Troubleshooting:

-

Check Reagent Quality: Ensure your carbodiimide is fresh and has been stored under anhydrous conditions. Carbodiimides are moisture-sensitive and can hydrolyze, reducing their effectiveness.

-

Solvent Choice: Use a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Protic solvents can compete with the carboxylic acid for reaction with the carbodiimide.

-

Stoichiometry: While catalytic amounts of DMAP are used, ensure you are using at least a stoichiometric equivalent of the carbodiimide relative to the carboxylic acid.

-

-

-

The Role of DMAP: 4-Dimethylaminopyridine (DMAP) is a crucial catalyst in this reaction. It acts as a highly nucleophilic acyl transfer agent.[3][4] The O-acylisourea intermediate reacts with DMAP to form a more reactive acylpyridinium salt. This intermediate is then readily attacked by the alcohol.[2][3]

-

Troubleshooting:

-

Ensure DMAP is Present: For sterically hindered alcohols or less reactive systems, DMAP is essential for achieving a reasonable reaction rate.

-

Catalyst Loading: Typically, 5-10 mol% of DMAP is sufficient. However, for particularly challenging esterifications, increasing the catalyst loading may be beneficial.

-

-

-

Reaction Temperature: While Steglich esterifications are known for proceeding under mild conditions, temperature can still play a role.[3]

-

Troubleshooting:

-

Most reactions are run at room temperature. If the reaction is slow, gentle heating (e.g., to 40-50 °C) can sometimes improve the rate, but be cautious as this can also promote side reactions.

-

-

Q2: I'm observing a significant amount of a white, insoluble precipitate in my reaction mixture that is difficult to filter. What is this, and how can I manage it?

A2: This is a very common issue when using N,N'-dicyclohexylcarbodiimide (DCC). The precipitate is N,N'-dicyclohexylurea (DCU), the byproduct of the carbodiimide after it has facilitated the dehydration.[3]

-

Why it's a Problem: DCU is notoriously insoluble in many common organic solvents, making its complete removal by filtration challenging.[3] Trace amounts can co-precipitate with your product or make purification by chromatography more difficult.

-

Solutions:

-

Filtration: After the reaction is complete, cool the reaction mixture (e.g., in an ice bath) to further decrease the solubility of DCU, and then filter it off. Washing the filter cake with a small amount of cold solvent can help recover any product that may have been trapped.

-

Alternative Carbodiimide: A highly effective solution is to switch to a water-soluble carbodiimide like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC or EDAC). The corresponding urea byproduct is water-soluble and can be easily removed during an aqueous workup.[1]

-

Solvent Choice: While DCU is largely insoluble, its solubility varies slightly between solvents. In some cases, a different solvent system may aid in its removal.

-

Q3: My main byproduct is an N-acylurea. Why is this forming and how can I prevent it?

A3: The formation of an N-acylurea is a classic side reaction in carbodiimide-mediated couplings.[2][5] It arises from an intramolecular rearrangement of the O-acylisourea intermediate.[3][5]

Caption: Competing pathways for the O-acylisourea intermediate.

-

Mechanism of Formation: This rearrangement, known as an O-to-N acyl shift, is irreversible and results in a stable urea derivative that is unreactive towards the alcohol.[2][3] This side reaction becomes more prominent when the subsequent reaction with the alcohol is slow.

-

Prevention Strategies:

-

The Critical Role of DMAP: This is the primary reason DMAP is so effective. DMAP is a more potent nucleophile than the alcohol and rapidly intercepts the O-acylisourea intermediate to form the acylpyridinium salt.[2][3][4] This salt does not undergo the rearrangement and is highly reactive towards the alcohol, thus outcompeting the side reaction.

-

Reaction Conditions: Running the reaction at lower temperatures can sometimes disfavor the rearrangement pathway relative to the desired esterification.

-

Solvent: Using non-polar solvents can sometimes minimize this side reaction.[5]

-

Q4: Could I use a simpler method like Fischer esterification?

A4: Fischer esterification, which involves heating the carboxylic acid and alcohol with a strong acid catalyst (like H₂SO₄), is a classic method.[6][7][8] However, it has significant drawbacks for this specific synthesis:

-

Harsh Conditions: The reaction requires strong acidic conditions and often elevated temperatures.[3][8] The starting materials, particularly 2-chloro-4-nitrobenzyl alcohol, may be sensitive to these conditions, potentially leading to decomposition or other side reactions.

-

Reversibility: Fischer esterification is an equilibrium process.[7][9] To drive the reaction to completion, water, a byproduct, must be removed, often through azeotropic distillation.[10] This adds complexity to the experimental setup.

-

Substrate Scope: This method is generally not suitable for acid-sensitive molecules.[3]

Given the functional groups present in the target molecule, the milder, more controlled conditions of a Steglich esterification are highly preferable to avoid potential degradation and byproduct formation.[2][3]

III. Recommended Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound using EDC and DMAP to minimize byproduct formation.

Materials

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2-chloro-4-nitrobenzyl alcohol | 187.57 | 1.0 | 187.6 mg |

| 4-fluorobenzoic acid | 140.11 | 1.2 | 168.1 mg |

| EDC (EDAC) | 191.70 | 1.5 | 287.6 mg |

| DMAP | 122.17 | 0.1 | 12.2 mg |

| Dichloromethane (DCM), anhydrous | - | - | 10 mL |

Step-by-Step Procedure

-

Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-nitrobenzyl alcohol (187.6 mg, 1.0 mmol), 4-fluorobenzoic acid (168.1 mg, 1.2 mmol), and DMAP (12.2 mg, 0.1 mmol).

-

Dissolution: Add anhydrous dichloromethane (10 mL) to the flask and stir the mixture at room temperature until all solids have dissolved.

-

Initiation: Cool the solution to 0 °C using an ice bath. Once cooled, add EDC (287.6 mg, 1.5 mmol) to the reaction mixture in one portion.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Once the reaction is complete, dilute the mixture with an additional 20 mL of DCM.

-

Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

IV. References

-

Boden, E. P., & Keck, G. E. (1985). Proton-transfer-mediated reactions. A simplified and improved method for esterification. The Journal of Organic Chemistry, 50(13), 2394–2395.

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.

-

Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.

-

Shelkov, R., Nahmany, M., & Melman, A. (2004). Selective esterifications of alcohols and phenols through carbodiimide couplings. Organic & Biomolecular Chemistry, 2(3), 397-401.

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Scriven, E. F. V. (Ed.). (1983). Azides and Nitrenes: Reactivity and Utility. Academic Press.

-

Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.

-

"Steglich Esterification." Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

"Carbodiimide." Wikipedia. (n.d.). Retrieved from [Link]

-

"Fischer–Speier esterification." Wikipedia. (n.d.). Retrieved from [Link]

-

"Mitsunobu reaction." Wikipedia. (n.d.). Retrieved from [Link]

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.

-

Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

-

"A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids." Green Chemistry (RSC Publishing). (2021). Retrieved from [Link]

-

"Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives." PMC. (2023). Retrieved from [Link]

-

"Mastering Esterification: Why DIC is the Go-To Reagent for High-Yield Synthesis." NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

-

"Carbodiimide-Mediated Coupling." Organic Chemistry Tutor. (n.d.). Retrieved from [Link]

-

"Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification)." Master Organic Chemistry. (n.d.). Retrieved from [Link]

-

"Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions." Master Organic Chemistry. (n.d.). Retrieved from [Link]

-

"Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation." Patsnap Eureka. (2025). Retrieved from [Link]

-

"esterification - alcohols and carboxylic acids." Chemguide. (n.d.). Retrieved from [Link]

-

"21.6: Chemistry of Esters." Chemistry LibreTexts. (2022). Retrieved from [Link]

Sources

- 1. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Steglich Esterification [organic-chemistry.org]

- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Carbodiimide - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

catalyst selection for the synthesis of 2-chloro-4-nitrobenzyl 4-fluorobenzoate

Technical Support Center: Synthetic Chemistry Division Topic: Catalyst Optimization for 2-Chloro-4-Nitrobenzyl 4-Fluorobenzoate Synthesis Ticket ID: #SYN-2024-882 Responder: Senior Application Scientist, Process Chemistry Unit

Executive Summary: The Nucleophilicity Challenge

You are attempting to synthesize This compound . This is not a standard esterification; it is a battle against electronics.

-

The Substrate: The alcohol component, 2-chloro-4-nitrobenzyl alcohol , is significantly deactivated. The nitro group (

) at the para position and the chlorine ( -

The Consequence: Standard Fisher esterification (acid catalysis) will be sluggish and likely result in poor conversion or side reactions due to the harsh conditions required to force the equilibrium.

-

The Solution: You must shift from activating the alcohol (which is difficult) to hyper-activating the acyl donor .

This guide details why 4-Dimethylaminopyridine (DMAP) is the obligatory catalyst for this transformation and provides a robust protocol to ensure success.

Module 1: Catalyst Selection Matrix

We evaluated three catalytic classes for this specific substrate pair.

| Catalyst Class | Candidate | Suitability | Technical Verdict |

| Nucleophilic Catalyst | DMAP | High | Recommended. Forms a hyper-active |

| Brønsted Acid | Low | Not Recommended. The deactivated alcohol requires high temperatures to react under equilibrium conditions, leading to potential degradation of the nitro-benzyl moiety. | |

| Lewis Acid | Moderate | Alternative. Effective but often requires expensive catalyst loading and strict anhydrous conditions. Less robust than DMAP for scale-up. |

Module 2: The Mechanism (Why DMAP?)

To solve the low reactivity of your alcohol, DMAP acts as a "acyl transfer agent."[1] It attacks the acyl donor (4-fluorobenzoyl chloride) to form a resonant-stabilized salt that is roughly

Figure 1: The DMAP catalytic cycle. The formation of the N-acylpyridinium salt (Red Node) is the critical step that bypasses the low nucleophilicity of the nitro-benzyl alcohol.

Module 3: Optimized Experimental Protocol

Method: Nucleophilic Acyl Substitution via Acid Chloride Recommended Scale: 10 mmol (Adjust proportionally)

Reagents:

-

Alcohol: 2-chloro-4-nitrobenzyl alcohol (1.0 equiv)

-

Acyl Donor: 4-fluorobenzoyl chloride (1.2 equiv)

-

Base: Triethylamine (

) (1.5 equiv) - Scavenges HCl byproduct. -

Catalyst: DMAP (0.1 - 0.2 equiv) - Crucial for rate acceleration.

-

Solvent: Dichloromethane (DCM) or THF (Anhydrous).

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask and purge with nitrogen (

). -

Solvation: Dissolve 1.0 equiv of 2-chloro-4-nitrobenzyl alcohol in anhydrous DCM (

concentration). -

Base Addition: Add 1.5 equiv of

and 0.1 equiv of DMAP . Cool the mixture to-

Note: The solution may turn slightly yellow; this is normal.

-

-

Acylation: Dropwise, add 1.2 equiv of 4-fluorobenzoyl chloride (diluted in minimal DCM) over 15 minutes.

-

Observation: You should see a precipitate form (

salts).

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–6 hours.

-

Checkpoint: Monitor via TLC. If starting material remains after 6 hours, add another 0.05 equiv of DMAP.

-

-

Quench & Workup:

-

Quench with saturated

solution. -

Extract with DCM (

). -

Wash organic layer with

(Critical step to remove DMAP and unreacted amine). -

Dry over

and concentrate.

-

Module 4: Troubleshooting & FAQs

Q1: My yield is low (<50%). I suspect the alcohol isn't reacting.

-

Diagnosis: The steric bulk of the ortho-chloro group combined with the electronic deactivation is hindering the attack.

-

Fix: Increase the DMAP loading to stoichiometric levels (1.0 equiv) . While DMAP is usually catalytic, for severely deactivated alcohols, using it as a stoichiometric reagent ensures the equilibrium shifts entirely to the active intermediate.

Q2: I see a major impurity spot on TLC that isn't the product.

-

Diagnosis: Hydrolysis. 4-fluorobenzoyl chloride is moisture sensitive. If your solvent wasn't dry, you likely made 4-fluorobenzoic acid.

-

Fix: Ensure DCM is distilled or dried over molecular sieves. Alternatively, switch to the Steglich Esterification method (using DCC/EDC coupling reagents) if you cannot guarantee anhydrous conditions, though purification will be harder.

Q3: The product is colored/dark after workup.

-

Diagnosis: Residual DMAP or amine salts.[2]

-

Fix: The acid wash (

) in the workup is non-negotiable. DMAP is basic; the acid wash protonates it, pulling it into the aqueous layer. Repeat the acid wash twice if color persists.

Q4: Can I use Pyridine as both solvent and catalyst?

-

Answer: No. Pyridine is not nucleophilic enough to activate the acyl chloride for this specific deactivated alcohol. You need the extra electron density provided by the dimethylamino group in DMAP to form the super-active intermediate [1].[1][3]

References

-

Neises, B., & Steglich, W. (1978).[4][5][6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

-

Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[1] Angewandte Chemie International Edition, 17(8), 569-583.

-

Wolfe, J. (2018). DMAP-Catalyzed Esterification: Mechanism and Applications. Organic Chemistry Portal.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 5. Steglich Esterification [organic-chemistry.org]

- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

monitoring the progress of reactions involving 2-chloro-4-nitrobenzyl 4-fluorobenzoate

The following guide is structured as a Technical Support Center for researchers working with 2-chloro-4-nitrobenzyl 4-fluorobenzoate . It synthesizes analytical chemistry principles with specific troubleshooting scenarios for this molecule.

Topic: this compound Ticket ID: CHEM-SUP-2024-882 Status: Open Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division

Executive Summary & Molecule Profile

You are working with a benzyl ester characterized by two distinct functionalities useful for reaction monitoring:

-

The 4-Fluorobenzoate "Tag": Contains a fluorine atom (

F), serving as a highly specific NMR handle that is isolated from hydrocarbon background noise. -

The 2-Chloro-4-nitrobenzyl Moiety: An electron-deficient aromatic system. While structurally related to the photolabile o-nitrobenzyl group, this para-nitro analog is typically cleaved via reduction (e.g., Zn/AcOH) or hydrolysis, not photolysis. The ortho-chloro substituent adds steric bulk, potentially slowing down nucleophilic attacks at the benzylic carbon.

Key Monitoring Challenges:

-

Hydrolytic Instability: Benzyl esters are susceptible to spontaneous hydrolysis in wet solvents.

-

UV Co-elution: Both the starting material and the cleavage products (alcohol and acid) are UV-active in similar ranges (254 nm).

Diagnostic Workflows (Methodologies)

Protocol A: High-Performance Liquid Chromatography (HPLC)

Best For: Quantitative conversion analysis and impurity profiling.

The "Ghost Peak" Phenomenon: Users often report "ghost peaks" appearing in their chromatograms over long sequences. This is usually due to on-column hydrolysis of the ester.

Recommended Method Parameters:

| Parameter | Setting | Rationale |

|---|---|---|

| Column | C18 (e.g., Kinetex or Zorbax), 3.5 µm, 4.6 x 100 mm | Standard reverse-phase separation. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses ionization of the free acid product, sharpening the peak. |

| Mobile Phase B | Acetonitrile (MeCN) + 0.1% Formic Acid | MeCN provides better peak shape for nitro-aromatics than Methanol. |

| Gradient | 5% B to 95% B over 10 min | Strong gradient required to elute the lipophilic ester. |

| Detection | UV at 254 nm | Captures both the nitro-aromatic and fluorobenzoate rings. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

Predicted Elution Order (increasing retention time):

-

4-Fluorobenzoic acid (Most Polar, elutes first)

-

2-Chloro-4-nitrobenzyl alcohol (Intermediate polarity)

-

This compound (Starting Material, Most Non-polar)

Protocol B: F NMR Spectroscopy (The "Gold Standard")

Best For: Rapid "In-situ" checks without workup. This method is self-validating because it ignores all non-fluorinated impurities.

Method:

-

Take a 50 µL aliquot of the reaction mixture.

-

Dilute with 500 µL deuterated solvent (CDCl

or DMSO- -

Acquire a non-decoupled

F scan (typically 16-64 scans).

Interpreting the Shift: The electronic environment of the fluorine atom changes significantly when the ester bond is formed or broken.

-

Starting Material (Ester):

to -

Product (Free Acid/Salt):

to -

Note: The exact shift depends on solvent and pH, but the

(difference) is constant. If you see two peaks, the reaction is incomplete.

Visualizing the Logic

The following diagram illustrates the decision-making process for monitoring this specific reaction system.

Caption: Decision matrix for selecting between

Troubleshooting Guide (FAQ)

User Question: I am trying to synthesize this ester, but on TLC I see a streak and the starting material spot won't disappear.

Senior Scientist Response: This is a classic issue with 2-chloro-substituted benzyl systems .

-

Steric Hindrance: The chlorine atom at the ortho position (position 2) creates significant steric bulk around the benzylic carbon. If you are doing a nucleophilic substitution (e.g., reacting the benzyl bromide with fluorobenzoate), the rate will be significantly slower than a standard benzyl bromide.

-

Solution: Increase the temperature to 60°C or use a more polar aprotic solvent (DMF/DMAc) to accelerate the nucleophilic attack.

-

TLC Tip: Add 1% acetic acid to your TLC eluent. The "streak" is likely the free 4-fluorobenzoic acid dragging on the silica. The acid suppresses ionization and tightens the spot.

User Question: I'm monitoring the hydrolysis of the ester. My HPLC shows the product forming, but the mass balance is off (area counts don't match).

Senior Scientist Response: You are likely experiencing Hypochromicity or Response Factor differences .

-

The Cause: The ester has two aromatic rings coupled through the ester linkage. When you hydrolyze it, you break this conjugation (slightly) and separate the chromophores. The extinction coefficient (

) of the ester is not simply the sum of the alcohol + acid. -

The Fix: You cannot assume 1:1 area integration ratio between SM and Product at 254 nm. You must run a calibration curve using pure 4-fluorobenzoic acid and pure 2-chloro-4-nitrobenzyl alcohol to determine their specific Response Factors (RF).

User Question: Can I use this molecule as a photo-caging group? I exposed it to 365 nm light and nothing happened.

Senior Scientist Response: No, this is a common misconception regarding nitrobenzyl groups.

-

Mechanism: Photolability (cleavage by light) requires a nitro group in the ortho position (2-nitro) relative to the benzylic carbon. This allows for a specific radical abstraction mechanism.

-

Your Molecule: You have a 4-nitro (para) group.[1] The 2-position is occupied by a Chlorine.

-

Result: This molecule is photostable under standard UV curing conditions. To cleave it, you must use chemical reduction (e.g., Zinc dust in Acetic Acid or Dithionite) to reduce the nitro group to an amine, which then facilitates 1,6-elimination (fragmentation).

References

-

Chemical Shifts of Fluorobenzoates

- Title: F-NMR study on the interaction of fluorobenzoate with porcine kidney D-amino acid oxidase.

- Source: N

- Significance: Establishes the baseline chemical shifts for 4-fluorobenzo

-

URL:[Link]

-

Nitrobenzyl Ester Chemistry & Stability

- Title: Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects.

- Source: ACS Omega.

- Significance: Differentiates between the photolabile ortho-nitro isomers and the stable para-nitro isomers (relevant to the 2-chloro-4-nitro structure).

-

URL:[Link]

-

HPLC Separation of Nitrobenzoic Acids

Sources

Validation & Comparative

A Technical Guide to the Reactivity of Substituted Benzyl Esters: A Comparative Analysis of 2-Chloro-4-nitrobenzyl 4-fluorobenzoate

In the landscape of organic synthesis, particularly in the realms of medicinal chemistry and materials science, the controlled cleavage and formation of ester bonds are of paramount importance. Benzyl esters, a frequently utilized class of compounds, serve as versatile intermediates and protecting groups. Their reactivity, however, is not uniform and is profoundly influenced by the electronic and steric nature of substituents on both the benzylic and acyl portions of the molecule. This guide provides an in-depth comparative analysis of the reactivity of 2-chloro-4-nitrobenzyl 4-fluorobenzoate, a highly substituted benzyl ester, against a spectrum of other benzyl esters, supported by established principles of physical organic chemistry and representative experimental data.

Fundamental Principles Governing Benzyl Ester Reactivity

The reactivity of benzyl esters in nucleophilic acyl substitution reactions, such as hydrolysis and aminolysis, is primarily dictated by two key factors: the stability of the leaving group and the electrophilicity of the carbonyl carbon.

-

Leaving Group Stability: The facility with which the benzyloxy group departs is contingent on the stability of the resultant benzyl carbocation (in SN1-type mechanisms) or the delocalization of charge in the transition state (in SN2-type mechanisms). Electron-withdrawing groups (EWGs) on the benzyl ring destabilize the carbocation, slowing down SN1 pathways, while electron-donating groups (EDGs) have the opposite effect.[1][2][3][4]

-

Carbonyl Electrophilicity: The partial positive charge on the carbonyl carbon is a critical determinant of its susceptibility to nucleophilic attack. EWGs on the benzoate ring enhance this electrophilicity, thereby accelerating the rate of nucleophilic addition. Conversely, EDGs diminish the electrophilicity and retard the reaction rate.[5]

These competing electronic effects create a nuanced landscape of reactivity that can be harnessed for selective chemical transformations.

Comparative Reactivity Analysis: A Focus on this compound

The subject of our analysis, this compound, possesses strong electron-withdrawing substituents on both aromatic rings. Let us dissect their anticipated influence on its reactivity.

-

The 2-chloro-4-nitrobenzyl Moiety: The nitro (-NO₂) group is a powerful EWG, operating through both inductive and resonance effects. The chloro (-Cl) group is also an EWG, primarily through its inductive effect. These groups significantly decrease the electron density of the benzyl ring, which in turn destabilizes any developing positive charge on the benzylic carbon. This makes the 2-chloro-4-nitrobenzyloxy group a relatively poor leaving group in reactions with SN1 character.[6]

-

The 4-fluorobenzoyl Moiety: The fluoro (-F) group on the benzoate ring is an EWG due to its high electronegativity (inductive effect), which outweighs its electron-donating resonance effect. This withdrawal of electron density increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Overall Predicted Reactivity: The strong deactivating effects on the benzyl leaving group are expected to dominate, rendering This compound significantly less reactive towards nucleophilic substitution at the benzylic carbon compared to unsubstituted benzyl benzoate. However, the activating effect of the 4-fluoro substituent on the carbonyl carbon will make it more susceptible to nucleophilic acyl substitution than an unsubstituted benzyl benzoate.

The following table provides a qualitative and quantitative comparison of the expected reactivity of our target molecule with other representative benzyl esters under typical nucleophilic acyl substitution conditions (e.g., alkaline hydrolysis).

| Benzyl Ester | Substituents on Benzyl Ring | Substituents on Benzoate Ring | Expected Relative Rate of Hydrolysis | Rationale |

| 4-Methoxybenzyl Benzoate | 4-OCH₃ (EDG) | None | Very High | EDG stabilizes the benzyl carbocation, facilitating leaving group departure. |

| Benzyl Benzoate | None | None | Moderate | Baseline for comparison. |

| 4-Chlorobenzyl Benzoate | 4-Cl (EWG) | None | Low | EWG destabilizes the benzyl carbocation, hindering leaving group departure.[6] |

| 4-Nitrobenzyl Benzoate | 4-NO₂ (Strong EWG) | None | Very Low | Strong EWG significantly destabilizes the benzyl carbocation.[6] |

| Benzyl 4-Nitrobenzoate | None | 4-NO₂ (Strong EWG) | High | Strong EWG on the acyl portion greatly increases carbonyl electrophilicity. |

| This compound | 2-Cl, 4-NO₂ (Strong EWGs) | 4-F (EWG) | Very Low (for benzylic substitution); Moderate-High (for acyl substitution) | The profoundly destabilized benzyl leaving group makes SN1/SN2 at the benzylic carbon very slow. The activated carbonyl carbon, however, is susceptible to nucleophilic attack. |

Experimental Protocols for Reactivity Assessment

To empirically validate the predicted reactivity, standardized kinetic experiments are essential. Below are detailed protocols for monitoring the hydrolysis and aminolysis of benzyl esters.

Protocol for Kinetic Analysis of Alkaline Hydrolysis

This protocol outlines a method to determine the second-order rate constant for the alkaline hydrolysis of a benzyl ester using UV-Vis spectrophotometry.[7][8]

Materials:

-

Benzyl ester of interest

-

Sodium hydroxide (NaOH), standardized solution (e.g., 0.01 M)

-

Ethanol or other suitable organic solvent, spectroscopic grade

-

Deionized water

-

UV-Vis spectrophotometer

-

Thermostatted cuvette holder

-

Stopwatch

Procedure:

-

Prepare a stock solution of the benzyl ester in the organic solvent.

-